molecular formula C44H39N3O7 B1238044 (3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Cat. No. B1238044
M. Wt: 721.8 g/mol
InChI Key: XSLAKCDQFXHWHL-KTDJTCJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is a stilbenoid.

Scientific Research Applications

Spiro Heterocyclization in Organic Synthesis

Research has explored the spiro heterocyclization of various heterocycles, including reactions involving compounds similar to the specified chemical structure. These studies contribute to the broader understanding of creating novel spirocyclic systems, which are significant in medicinal chemistry due to their complex and unique properties (Racheva et al., 2007; Tutynina et al., 2014).

Potential in Antiviral Research

Compounds with structural similarities to the specified molecule have been synthesized and evaluated for antiviral activity. Although the specific compound has not been tested, related compounds have shown potential against various viruses, highlighting the relevance of this chemical class in antiviral research (Ivashchenko et al., 2014).

Analgesic Activity

Some derivatives of the specified compound class have demonstrated analgesic properties, suggesting a potential application in pain management. This highlights the diverse biological activities that can be explored within this chemical framework (Denislamova et al., 2012).

Novel Synthetic Methods

Research has also focused on novel synthetic methods for creating complex spirocyclic structures, which can open pathways to new compounds with potentially valuable biological activities. This includes the construction of spiro[indene-2,1′-pyrrolo[2,1-a]isoquinolines] through various catalytic and cycloaddition reactions (Jiang et al., 2017).

properties

Product Name

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

Molecular Formula

C44H39N3O7

Molecular Weight

721.8 g/mol

IUPAC Name

(3S,3'S,4'R,6'S,8'R,8'aR)-8'-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

InChI

InChI=1S/C44H39N3O7/c1-52-34-23-29-21-22-46(25-30(29)24-35(34)53-2)41(49)36-38-42(50)54-39(27-13-7-4-8-14-27)37(26-11-5-3-6-12-26)47(38)40(28-17-19-31(48)20-18-28)44(36)32-15-9-10-16-33(32)45-43(44)51/h3-20,23-24,36-40,48H,21-22,25H2,1-2H3,(H,45,51)/t36-,37-,38-,39+,40+,44-/m1/s1

InChI Key

XSLAKCDQFXHWHL-KTDJTCJASA-N

Isomeric SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@H]3[C@@H]4C(=O)O[C@H]([C@H](N4[C@H]([C@@]35C6=CC=CC=C6NC5=O)C7=CC=C(C=C7)O)C8=CC=CC=C8)C9=CC=CC=C9)OC

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3C4C(=O)OC(C(N4C(C35C6=CC=CC=C6NC5=O)C7=CC=C(C=C7)O)C8=CC=CC=C8)C9=CC=CC=C9)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3C4C(=O)OC(C(N4C(C35C6=CC=CC=C6NC5=O)C7=CC=C(C=C7)O)C8=CC=CC=C8)C9=CC=CC=C9)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 2
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 3
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 4
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 5
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
Reactant of Route 6
(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione

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